1-Boc-3-(Metiltio)pirrolidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Boc-3-(Methylthio)pyrrolidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Synthesis of Bioactive Compounds: The compound has been employed in the development of GPIIb/IIIa antagonists, which are significant in treating thrombotic disorders .

- Inhibitors of Acetylcholinesterase: It is also used in synthesizing potent inhibitors that have implications for treating neurodegenerative diseases .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, allowing chemists to construct complex molecules efficiently. Its Boc-protected form facilitates reactions that would otherwise be challenging due to the reactivity of amines.

Case Studies and Research Findings

Several studies highlight the importance of 1-Boc-3-(Methylthio)pyrrolidine in drug development:

- Study on GPIIb/IIIa Antagonists: Researchers synthesized derivatives of 1-Boc-3-(Methylthio)pyrrolidine to explore their efficacy as GPIIb/IIIa antagonists. The derivatives exhibited promising biological activity, leading to further exploration in clinical settings .

- Acetylcholinesterase Inhibitors: A series of compounds derived from 1-Boc-3-(Methylthio)pyrrolidine were evaluated for their inhibitory effects on acetylcholinesterase. The findings indicated that modifications to the pyrrolidine ring significantly affected potency and selectivity .

Data Table: Applications Overview

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Boc-3-(Methylthio)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with tert-butoxycarbonyl chloride to introduce the Boc protecting group. Subsequently, the methylthio group is introduced at the 3-position using a suitable methylthiolation reagent under controlled conditions.

Industrial Production Methods: In industrial settings, the production of 1-Boc-3-(Methylthio)pyrrolidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

1-Boc-3-(Methylthio)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) .

Reduction: Reduction reactions can convert the methylthio group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) .

Substitution: Nucleophilic substitution reactions can occur at the 3-position, where the methylthio group can be replaced by other nucleophiles under suitable conditions .

Common Reagents and Conditions:

- Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)

- Reducing agents: Lithium aluminum hydride (LiAlH4)

- Nucleophiles: Various nucleophiles depending on the desired substitution

Major Products Formed:

Mecanismo De Acción

The mechanism of action of 1-Boc-3-(Methylthio)pyrrolidine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted reactions during synthetic processes. The methylthio group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .

Comparación Con Compuestos Similares

Actividad Biológica

1-Boc-3-(Methylthio)pyrrolidine (CAS No. 164666-07-3) is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a methylthio group, allows it to participate in various biological interactions and chemical reactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

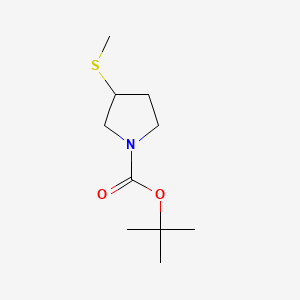

1-Boc-3-(Methylthio)pyrrolidine is characterized by the following chemical structure:

- Molecular Formula: C₉H₁₉NOS

- Molecular Weight: 185.32 g/mol

The presence of the Boc group enhances the stability of the compound during synthetic processes, while the methylthio group contributes to its reactivity.

Biological Activity Overview

The biological activity of 1-Boc-3-(Methylthio)pyrrolidine has been explored in various studies, highlighting its potential as a building block in drug development and its interactions with biological targets.

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. The methylthio group can undergo oxidation to form sulfoxides or sulfones, which may enhance its biological activity by modifying its interaction with target proteins . Additionally, the Boc group can be selectively removed to yield active pyrrolidine derivatives that may exhibit different pharmacological properties.

Inhibition Studies

1-Boc-3-(Methylthio)pyrrolidine has been investigated for its inhibitory effects on various biological pathways. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit methyltransferases and demethylases, which are crucial in regulating gene expression and cellular functions .

Case Studies

- Inhibition of Cdc25B Activity : In a screening study involving over 65,000 compounds, several pyrrolidine derivatives were identified as potent inhibitors of Cdc25B, a phosphatase involved in cell cycle regulation. The study reported IC50 values below 50 µM for some compounds, indicating significant inhibitory potential .

- Antimicrobial Activity : Research has also indicated that certain pyrrolidine derivatives can disrupt biofilm formation in bacteria such as Vibrio cholerae and Escherichia coli. This suggests that 1-Boc-3-(Methylthio)pyrrolidine may have applications in combating bacterial infections through the inhibition of quorum sensing mechanisms .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-Boc-3-(Methylthio)pyrrolidine, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Boc-3-(Methylthio)pyrrolidine | Boc protecting group; methylthio group | Potential inhibitor of methyltransferases; antimicrobial properties |

| Pyrrolidine Derivative A | No Boc group; alternative substituents | Moderate inhibition of Cdc25B |

| Pyrrolidine Derivative B | Different functional groups | High selectivity for specific targets |

Propiedades

IUPAC Name |

tert-butyl 3-methylsulfanylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFVIHRYBTXYFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.